
1-Chloroisoquinolin-8-ol
Overview
Description
1-Chloroisoquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a hydroxyl group at the eighth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroisoquinolin-8-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-8-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . Another method involves the cyclization of 2-chlorobenzylamine with glyoxal in the presence of a base, followed by oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Chloroisoquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1-aminoisoquinolin-8-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of various substituted isoquinolines
Oxidation: Formation of isoquinolin-8-one
Reduction: Formation of 1-aminoisoquinolin-8-ol
Scientific Research Applications
1-Chloroisoquinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloroisoquinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-8-ol: Lacks the chlorine atom at the first position, making it less reactive in certain substitution reactions.
1-Chloroisoquinoline: Lacks the hydroxyl group at the eighth position, affecting its solubility and reactivity.
8-Hydroxyquinoline: Similar structure but with a different ring system, leading to different chemical properties and applications.
Uniqueness
1-Chloroisoquinolin-8-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
Biological Activity
1-Chloroisoquinolin-8-ol is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
- Molecular Formula : C9H6ClNO
- Molecular Weight : 179.6 g/mol
- Structural Characteristics : The presence of a chlorine atom and a hydroxyl group on the isoquinoline scaffold significantly influences its biological activity.
This compound exerts its biological effects through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
- Cell Signaling Pathways : It influences various cellular processes by altering gene expression and metabolic pathways.
- Antimicrobial Action : The compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi, likely through disruption of cellular functions .
Antimicrobial Properties
This compound exhibits potent antimicrobial activity:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from to mg/mL depending on the derivative structure .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | |
Klebsiella pneumoniae | |
Escherichia coli |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been tested in various cancer cell lines:
- Cell Line Studies : In human colon carcinoma cells (HT29), the compound demonstrated cytotoxic effects, with IC50 values indicating significant cell death at micromolar concentrations .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties, which are common among isoquinoline derivatives. This activity may be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in drug development:
- A study published in MDPI explored derivatives of 8-hydroxyquinoline, noting that compounds with halogen substitutions showed enhanced antimicrobial and anticancer activities compared to their non-halogenated counterparts .
- Another investigation focused on the synthesis of chlorinated isoquinoline derivatives, demonstrating their potential as selective inhibitors for cancer-related kinases .
Properties
IUPAC Name |
1-chloroisoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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